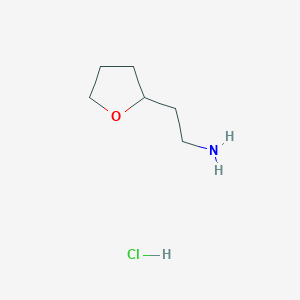
2-(Oxolan-2-yl)ethan-1-amine hydrochloride
Overview
Description
2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It has a molecular weight of 151.63 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride consists of a tetrahydrofuran ring (oxolane) attached to an ethanamine group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Scientific Research Applications
Recyclable C2-symmetric Tertiary Amine-Squaramide Organocatalysts
C2-symmetric chiral tertiary amines, including those bearing squaramide fragments, have been utilized in asymmetric syntheses. These compounds have shown efficiency in catalyzing asymmetric additions and domino reactions, providing high yields and enantiomeric excesses. The catalysts demonstrated the ability to be recycled and reused multiple times without significant loss of performance, emphasizing their potential for sustainable and efficient catalytic processes in organic synthesis (Kostenko, Kucherenko, & Zlotin, 2018).
Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives
Chiral 1,3-oxazinan-2-ones, derived from carbohydrate derivatives, serve as valuable intermediates in the synthesis of pharmaceutical compounds and amino alcohols. A new synthetic method involving the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine has been developed, showcasing the role of amines in facilitating the synthesis of complex molecular structures (Ella-Menye, Sharma, & Wang, 2005).
Catalysts in Chemical Reactions
Diiron(III) Complexes as Functional Models for Methane Monooxygenases
Diiron(III) complexes have been studied as catalysts for selective hydroxylation of alkanes, revealing their potential as models for biological systems. These complexes demonstrate the ability to efficiently oxidize alkanes, highlighting the importance of amine-containing ligands in designing catalysts that mimic the function of natural enzymes (Sankaralingam & Palaniandavar, 2014).
Applications in Material Science
Functionalization of Polyesters for Gene Delivery
Polyesters bearing pendant amine groups have shown promising applications in the field of biomaterials. Through the use of ring-opening polymerization and "click" photochemistry, these polyesters exhibit excellent cell penetration and gene delivery properties, demonstrating the versatility of amine-functionalized materials in biomedical applications (Zhang et al., 2012).
Applications in Analytical Chemistry
Determination of Amines by High-Performance Liquid Chromatography
A method for determining amino compounds based on condensation reactions, employing derivatization to acidamides with labeling reagents, has been developed. This approach allows for the sensitive and efficient analysis of amines, showcasing the role of amine derivatives in enhancing the capabilities of analytical techniques (You et al., 2006).
properties
IUPAC Name |
2-(oxolan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQZDZHBNGVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)




![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)

![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)

